molecular formula C19H23ClN2O2 B2374777 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea CAS No. 1790195-85-5

1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea

Numéro de catalogue: B2374777
Numéro CAS: 1790195-85-5
Poids moléculaire: 346.86
Clé InChI: IHEUVLLEDITHCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea (CAS 1790195-85-5) is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C19H23ClN2O2 and a molecular weight of 346.85 g/mol, this compound features a hydroxy-phenylpentyl chain and a 4-chlorobenzyl group . Urea-based compounds are a significant class of bioactive molecules. Research into structurally similar N-phenylurea compounds has explored their role as allosteric modulators for G protein-coupled receptors, indicating the potential of this chemical scaffold in developing receptor-specific probes . This product is offered to support such investigative studies in early-stage drug discovery and biochemical assay development. Available for purchase through multiple suppliers, it is provided in various quantities to meet diverse research needs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c20-18-8-6-15(7-9-18)14-22-19(24)21-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,17,23H,10-14H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEUVLLEDITHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea typically involves the reaction of 4-chlorobenzylamine with 5-hydroxy-3-phenylpentyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzyl derivatives

Applications De Recherche Scientifique

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Notable Features Reference
1-[(4-Chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea 4-Chlorophenylmethyl, 5-hydroxy-3-phenylpentyl Not explicitly provided Not provided Hydroxy group in alkyl chain; phenyl and chlorophenyl moieties
1-(4-Chlorophenyl)-3-(3-pyridinylmethyl)urea () 4-Chlorophenyl, 3-pyridinylmethyl C₁₃H₁₂ClN₃O 261.71 Pyridine ring introduces polarity; potential for hydrogen bonding
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea () 4-Chloro-3-trifluoromethylphenyl, 4-hydroxyphenyl C₁₄H₁₀ClF₃N₂O₂ 330.69 Trifluoromethyl group enhances lipophilicity; hydroxyl improves solubility
1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea () 4-Chlorophenyl, 3-fluorophenyl C₁₃H₁₀ClF N₂O 256.68 Fluorine substitution may influence metabolic stability; reported 44% inhibitory activity
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea () 4-Chlorophenyl, propynyl C₁₀H₉ClN₂O 208.65 Alkyne group enables click chemistry applications

Functional Group Impact on Properties

  • Hydroxy Groups: The 5-hydroxy group in the target compound may enhance solubility in polar solvents compared to non-hydroxylated analogs like 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea . However, this could reduce membrane permeability.
  • Aromatic Substitutents: The 4-chlorophenyl group is common across analogs (e.g., ), contributing to π-π interactions in binding pockets.
  • Heterocyclic vs. Aliphatic Chains : Pyridinylmethyl () or cyclopenta[b]thiophen () substituents introduce heteroatoms, altering electronic properties and bioavailability compared to the purely aliphatic 5-hydroxy-3-phenylpentyl chain in the target compound .

Activité Biologique

1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H22ClN2O2
  • IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of cannabinoid receptors. It has been identified as a negative allosteric modulator (NAM) for the CB1 receptor, which plays a significant role in the endocannabinoid system.

Key Findings:

  • Cannabinoid Receptor Modulation :
    • The compound has shown efficacy in attenuating cocaine-seeking behavior in animal models, suggesting potential therapeutic applications in addiction treatment .
    • Structure-activity relationship (SAR) studies indicate that modifications to the phenethyl group enhance potency at the CB1 receptor, demonstrating how slight changes can significantly affect biological activity .
  • Pharmacokinetics :
    • Studies on pharmacokinetics reveal that certain analogs of this compound exhibit excellent brain permeation and favorable brain/plasma ratios, indicating potential for central nervous system (CNS) effects .

Table 1: Structure-Activity Relationship of Analog Compounds

CompoundCB1 Potency (pIC50)Brain/Plasma RatioComments
17.52.0High brain exposure
2 (RTICBM-189)8.03.5Enhanced potency
36.81.8Moderate activity

Case Study 1: Effects on Cocaine-Seeking Behavior

In a study published in December 2021, researchers investigated the effects of various urea analogs on cocaine-seeking behavior in rats. The results indicated that compounds with structural similarities to 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea significantly reduced drug-seeking behavior when administered intraperitoneally, highlighting their potential use in treating substance use disorders .

Case Study 2: Target Selectivity and Metabolic Stability

A separate investigation focused on the target selectivity and metabolic stability of this compound and its analogs revealed that while some derivatives displayed high selectivity for CB1 receptors, they also exhibited low metabolic stability in rat liver microsomes. This finding emphasizes the need for further optimization to enhance therapeutic viability while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea, and how can reaction conditions be optimized?

  • Answer : The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Introduction of the chlorophenyl group : Achieved via electrophilic aromatic substitution or alkylation under controlled temperatures (60–80°C) in anhydrous solvents like acetonitrile .
  • Formation of the urea linkage : Reacting isocyanates or carbamates with amines, requiring precise stoichiometry and catalysts (e.g., DABCO) to minimize side products .
  • Hydroxyl group protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during synthesis, followed by acidic cleavage .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the chlorophenyl, phenylpentyl, and urea moieties. Key signals: ~7.3 ppm (aromatic protons), 3.5–4.0 ppm (methylene groups adjacent to urea), and 5.2 ppm (hydroxyl proton after deprotection) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Answer :

  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays or cell viability assays (MTT) in cancer lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Evaluate IC₅₀ values against hydrolases (e.g., acetylcholinesterase) via Ellman’s method .
  • Controls : Include positive controls (e.g., gefitinib for kinase assays) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and selectivity?

  • Answer :

  • Comparative SAR studies : Replace the chlorophenyl group with fluorophenyl or bromophenyl moieties to assess changes in lipophilicity (logP) and target binding. Fluorophenyl analogs show enhanced blood-brain barrier penetration .
  • Hydroxyl group substitution : Replace the 5-hydroxy group with methoxy or acetyloxy to evaluate metabolic stability (e.g., cytochrome P450 resistance) .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities to targets like kinase ATP-binding pockets .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?

  • Answer :

  • Prodrug design : Convert the hydroxyl group to a phosphate ester to enhance aqueous solubility and oral bioavailability .
  • Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydroxylation sites) via LC-MS metabolite profiling .
  • Caco-2 permeability assays : Measure apparent permeability (Papp) to differentiate between poor absorption and rapid metabolism .

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

  • Answer :

  • Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., serotonin receptors) using GROMACS to identify steric clashes or unfavorable interactions .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors in the urea group) using Schrödinger’s Phase to prioritize analogs .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications (e.g., chlorophenyl → trifluoromethylphenyl) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • CRISPR-Cas9 knockout models : Generate gene knockouts (e.g., EGFR in A549 cells) to confirm target dependency .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, angiogenesis) .
  • In vivo xenograft models : Administer the compound (10–50 mg/kg, IP) in nude mice with tumor implants and monitor growth via bioluminescence imaging .

Methodological Notes

  • Contradiction Management : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer pH affecting urea group protonation). Validate results across multiple platforms (e.g., fluorescence vs. radiometric assays) .
  • Synthetic Pitfalls : Side reactions during urea formation (e.g., carbamate byproducts) can be mitigated by using excess amine and inert atmospheres .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.